![molecular formula C19H20N2O B5496692 4-BENZYL-3A-METHYL-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLIN-5-ONE](/img/structure/B5496692.png)

4-BENZYL-3A-METHYL-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLIN-5-ONE

説明

Synthesis Analysis

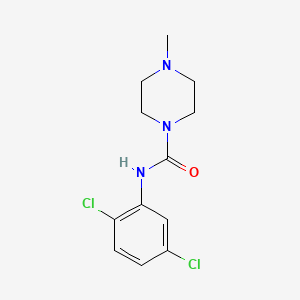

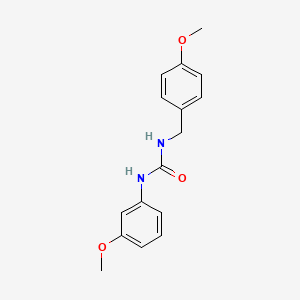

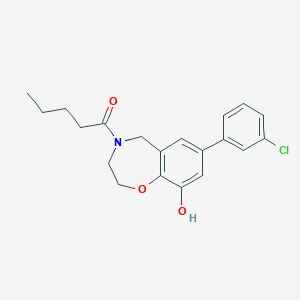

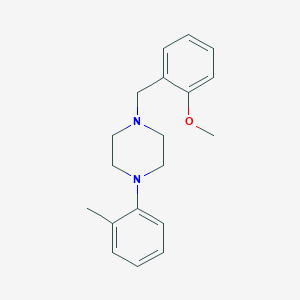

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolo[1,2-a]quinazolin-5(1H)-one core, followed by the introduction of the benzyl and methyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have a bicyclic system featuring a pyrrole ring (a five-membered ring with one nitrogen atom) fused to a quinazolinone (a bicyclic compound consisting of two fused six-membered rings, one of which is a benzene ring and the other a pyrimidine ring). The benzyl group would be attached to the 4-position of the pyrrole ring, and the methyl group would be attached to the 3a-position .Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the pyrrolo[1,2-a]quinazolin-5(1H)-one core, as well as the benzyl and methyl substituents. The pyrrole ring is aromatic and thus relatively stable, but it can undergo electrophilic substitution reactions. The quinazolinone moiety could potentially undergo a variety of reactions, including those typical of carbonyl compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence these properties include the size and shape of the molecule, the presence and position of functional groups, and the overall distribution of charge within the molecule .科学的研究の応用

Synthesis and Chemical Properties

- Synthetic Methodologies : This compound has been synthesized through various methodologies, highlighting its chemical versatility. For instance, Yamato and Takeuchi (1982) demonstrated its synthesis by reacting anthranilamides with levulinic acids, resulting in different structural forms of the compound (Yamato & Takeuchi, 1982). Additionally, Wang, Dou, and Shi (2010) developed an efficient, convenient one-pot synthesis method using tin(II) chloride, showcasing the compound's utility in drug discovery efforts (Wang, Dou, & Shi, 2010).

Pharmacological Applications

- Antihypertensive Activity : Alagarsamy and Pathak (2007) synthesized a series of related compounds and evaluated their antihypertensive activity, finding significant results in spontaneously hypertensive rats (Alagarsamy & Pathak, 2007).

- Antihistaminic Agents : In a related study, Alagarsamy, Solomon, and Murugan (2007) synthesized novel derivatives and tested them for H1-antihistaminic activity, finding potent effects against histamine-induced bronchospasm in guinea pigs (Alagarsamy, Solomon, & Murugan, 2007).

- Potential in Cancer Research : Lan et al. (2020) explored the synthesis of related compounds as acetylcholine esterase inhibitors and found them to exhibit significant cytotoxicity against various human cancer cell lines, suggesting potential applications in cancer research (Lan et al., 2020).

Biochemical and Biomedical Research

- Antiviral Activities : Selvam et al. (2007) conducted a study on novel 3-sulphonamido-quinazolin-4(3H)-One derivatives, evaluating their antiviral activities against various respiratory and biodefense viruses, including influenza and dengue, showcasing its potential in antiviral research (Selvam et al., 2007).

特性

IUPAC Name |

4-benzyl-3a-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]quinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c1-19-12-7-13-20(19)17-11-6-5-10-16(17)18(22)21(19)14-15-8-3-2-4-9-15/h2-6,8-11H,7,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGZNHZDPVJPAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCN1C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-iodo-3-(3-methoxyphenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5496632.png)

![(4aS*,8aR*)-6-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5496638.png)

![4-hydroxy-2-[(E)-2-(4-methoxy-3-nitrophenyl)ethenyl]-5-nitro-1H-pyrimidin-6-one](/img/structure/B5496648.png)

![5-(methoxymethyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5496658.png)

![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5496682.png)

![1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4,4-difluoropiperidine](/img/structure/B5496715.png)